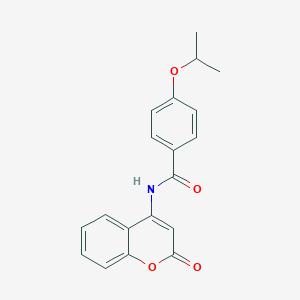
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide, also known as ICRF-193, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as topoisomerase II inhibitors, which are known for their ability to interfere with the DNA replication process in cancer cells. In
Wirkmechanismus
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide works by binding to the topoisomerase II enzyme and preventing it from carrying out its normal function of cutting and rejoining DNA strands during replication. This leads to the accumulation of DNA breaks and ultimately, cell death. 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been shown to be selective for cancer cells, as it preferentially targets the rapidly dividing cells that are characteristic of tumors.
Biochemical and Physiological Effects:
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its activity as a topoisomerase II inhibitor, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in high purity and yield. Additionally, its activity as a topoisomerase II inhibitor has been extensively studied, making it a useful tool for investigating the role of this enzyme in cancer cell replication. However, there are also limitations to its use in lab experiments. Its selectivity for cancer cells means that it may not be effective against all types of cancer, and its mechanism of action may be affected by other factors in the cellular environment.
Zukünftige Richtungen
There are several future directions for research on 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide. One area of interest is the development of combination therapies that incorporate 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide with other chemotherapy drugs. Additionally, there is interest in investigating the potential use of 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide in the treatment of inflammatory diseases, as well as its potential as a tool for investigating the role of topoisomerase II in DNA replication. Finally, there is interest in developing new analogs of 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide that may have improved efficacy and selectivity for cancer cells.
Synthesemethoden
The synthesis of 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide involves the reaction of 4-isopropoxybenzoyl chloride with 4-hydroxy-2H-chromen-2-one in the presence of a base such as pyridine. The resulting product is then treated with ammonia to yield the final compound. This synthesis method has been well established and has been used in several studies to produce 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. By inhibiting this enzyme, 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide can prevent cancer cells from dividing and proliferating, ultimately leading to their death. Additionally, 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been shown to enhance the activity of other chemotherapy drugs, making it a potential candidate for combination therapy.
Eigenschaften
Molekularformel |
C19H17NO4 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-(2-oxochromen-4-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H17NO4/c1-12(2)23-14-9-7-13(8-10-14)19(22)20-16-11-18(21)24-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,20,22) |
InChI-Schlüssel |
FOSCUQYUGSZXPC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=O)OC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=O)OC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
![2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251991.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251993.png)
![6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide](/img/structure/B251995.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251996.png)
![N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)
![N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252001.png)